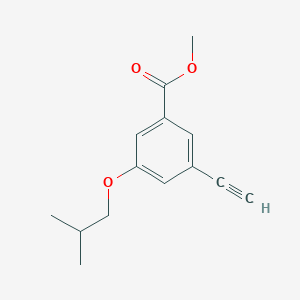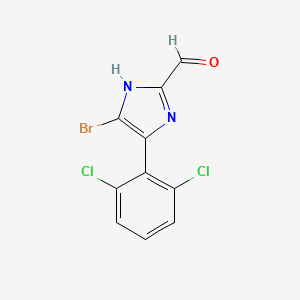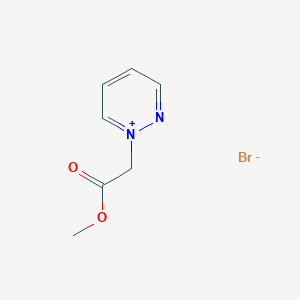
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide is a chemical compound that belongs to the class of pyridazinium salts It is characterized by the presence of a methoxy group and an oxoethyl group attached to the pyridazinium ring
Métodos De Preparación
The synthesis of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide typically involves the reaction of pyridine with methyl 2-bromoacetate. The general method involves:
Reactants: Pyridine (1 mmol) and methyl 2-bromoacetate.
Conditions: The reaction is carried out under controlled conditions to obtain the pyridazinium salt in good yield.
Yield: The resulting pyridazinium salt is obtained in a yield of approximately 71% as a white powder.
Análisis De Reacciones Químicas
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The methoxy and oxoethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, resulting in the formation of indolizines.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of indolizine derivatives.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide involves its interaction with molecular targets through its functional groups. The methoxy and oxoethyl groups play a crucial role in its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridinium Bromide: This compound has an ethoxy group instead of a methoxy group, leading to differences in reactivity and applications.
1-(2-Methoxy-2-oxoethyl)-2-Methylpyridinium Chloride:
The uniqueness of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
7593-56-8 |
|---|---|
Fórmula molecular |
C7H9BrN2O2 |
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
methyl 2-pyridazin-1-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C7H9N2O2.BrH/c1-11-7(10)6-9-5-3-2-4-8-9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SPUCPYKCBIUXNC-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C[N+]1=CC=CC=N1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)

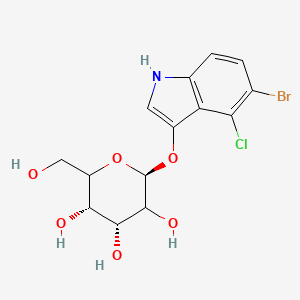
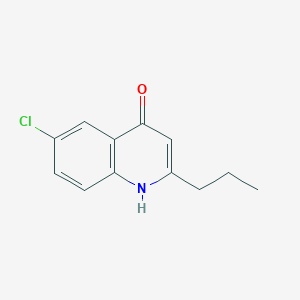
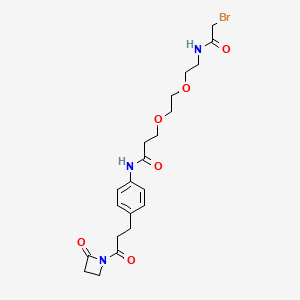
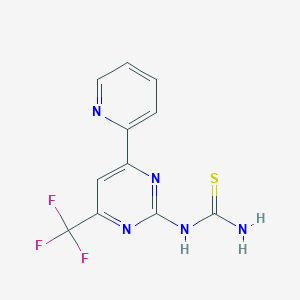



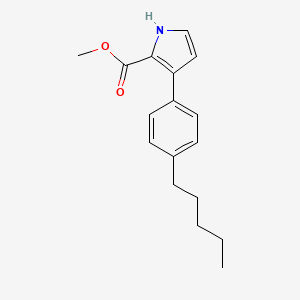
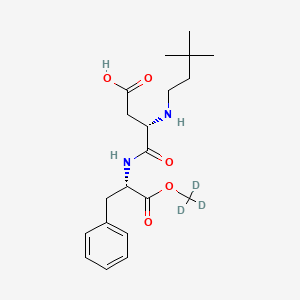
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
